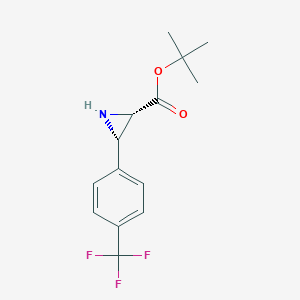

trans-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate

Description

trans-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate is a chiral aziridine derivative characterized by a tert-butoxycarbonyl (Boc) group at position 2 and a 4-(trifluoromethyl)phenyl substituent at position 3 of the aziridine ring. Aziridines, three-membered nitrogen-containing heterocycles, are highly strained and reactive, making them valuable intermediates in organic synthesis, particularly for constructing nitrogen-containing pharmaceuticals and agrochemicals. The trans-configuration of this compound ensures distinct stereoelectronic properties, influencing its reactivity and interactions with biological targets. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical in drug design .

Properties

IUPAC Name |

tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO2/c1-13(2,3)20-12(19)11-10(18-11)8-4-6-9(7-5-8)14(15,16)17/h4-7,10-11,18H,1-3H3/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSDSDHFCWJEOX-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate typically involves the following steps:

Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide or a halide under basic conditions.

Introduction of the Tert-butyl Group: The tert-butyl group is usually introduced via alkylation reactions using tert-butyl halides.

Attachment of the Trifluoromethylphenyl Group: This step often involves the use of trifluoromethylphenyl halides or trifluoromethylphenylboronic acids in a coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aziridine ring can undergo oxidation to form oxaziridines or other oxidized derivatives.

Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine ring or the trifluoromethylphenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

Oxidation: Oxaziridines or other oxygenated derivatives.

Reduction: Amines or other reduced forms of the compound.

Substitution: Various substituted aziridines or phenyl derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

Catalysis: It may serve as a ligand or catalyst in certain chemical reactions.

Biology:

Bioconjugation: The reactive aziridine ring can be used to conjugate the compound to biomolecules for various biological studies.

Medicine:

Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry:

Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate largely depends on its application. In biological systems, the aziridine ring’s reactivity allows it to form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting enzyme activity or altering genetic material. The trifluoromethylphenyl group may enhance the compound’s binding affinity to specific molecular targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The compound’s structural analogues differ primarily in the aryl substituent at position 3 and the ester group at position 2. Key examples include:

Key Findings :

- Electron-Withdrawing vs. Donating Groups : The 4-trifluoromethyl group in the target compound (CF₃) provides strong electron-withdrawing effects, stabilizing the aziridine ring against nucleophilic attack compared to electron-donating groups like methoxy (-OMe) .

- Steric Effects : Bulkier substituents (e.g., indol-4-yl in cis-ethyl derivatives) reduce reactivity in ring-opening reactions but improve enantioselectivity in asymmetric catalysis .

Stereochemical Comparisons: Cis vs. Trans Isomers

The trans-configuration of the target compound contrasts with cis-isomers, such as cis-tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate (CAS 1637781-46-4). Key differences include:

| Property | Trans-Isomer | Cis-Isomer |

|---|---|---|

| Ring Strain | Lower due to staggered substituents | Higher due to eclipsed substituents |

| Reactivity | More reactive in polar solvents | Less reactive; stabilized by steric hindrance |

| Biological Activity | Enhanced membrane permeability | Reduced uptake due to planar geometry |

For example, trans-isomers exhibit faster rates in aziridine ring-opening reactions with amines, while cis-isomers are preferred in solid-phase peptide synthesis due to their stability .

Spectroscopic and Physical Properties

Comparative spectroscopic data from NMR, IR, and HRMS analyses highlight substituent-driven variations:

The trifluoromethyl group in the target compound causes downfield shifts in ¹H NMR (e.g., 3.20 ppm for aziridine protons) compared to methoxy-substituted analogues (3.75 ppm for -OMe) due to its strong inductive effect .

Biological Activity

Overview

trans-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate is a synthetic compound characterized by its aziridine ring structure, which is known for its high reactivity due to the strained three-membered nitrogen-containing heterocycle. This compound has garnered attention in various biological studies due to its potential applications in medicinal chemistry and bioconjugation.

- Molecular Formula : C₁₄H₁₆F₃NO₂

- Molar Mass : Approximately 287.28 g/mol

- Structure : Contains a tert-butyl group, a trifluoromethylphenyl group, and an aziridine ring.

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity. The electron-withdrawing nature of the fluorine atoms increases reactivity, allowing for effective interaction with biological targets such as proteins and nucleic acids.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on biomolecules. This can lead to:

- Inhibition of Enzyme Activity : By binding to active sites on enzymes, the compound can inhibit their function, which is useful in drug development.

- Alteration of Genetic Material : The reactivity of the aziridine ring allows it to interact with DNA, potentially leading to changes in genetic expression or damage.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

- Bioconjugation Studies : The aziridine ring's reactivity has been exploited in bioconjugation techniques, allowing for the attachment of this compound to various biomolecules for targeted delivery systems.

- Enzyme Interaction : Research has shown that this compound can effectively modulate enzyme pathways, indicating its potential as a therapeutic agent in enzyme-related diseases .

- Metabolic Stability : The trifluoromethyl group contributes to enhanced metabolic stability, making it a favorable candidate for further drug development and testing .

Comparative Analysis

| Compound | Molar Mass (g/mol) | Lipophilicity | Biological Activity |

|---|---|---|---|

| This compound | 287.28 | High | Enzyme inhibition, DNA interaction |

| Similar Aziridine Derivatives | Varies | Moderate to High | Varies |

The unique combination of structural features in this compound distinguishes it from other aziridines, enhancing its potential for biological applications.

Case Studies

- Case Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in cancer metabolism, suggesting a pathway for developing anticancer drugs.

- Metabolism in Model Organisms : Experiments using C. elegans indicated that the compound is metabolized effectively, reducing concerns about persistence and toxicity in biological systems .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing trans-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate?

- Methodological Answer : The synthesis typically involves ring-closing reactions or nucleophilic substitution. For example, tert-butyl-protected aziridine derivatives can be synthesized via allylation of indole precursors followed by stereoselective cyclization, as demonstrated in analogous compounds (e.g., trans-tert-butyl 1-allyl-3-indolyl-aziridine-2-carboxylate) using tert-butoxycarbonyl (Boc) groups to stabilize intermediates . Electrochemical trifluoromethylation strategies, such as tandem allylamine trifluoromethylation/cyclization, may also apply, leveraging the electron-withdrawing nature of the trifluoromethyl group to direct regioselectivity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : , , and NMR (if phosphorylated intermediates are involved) are critical. For example, diastereomeric mixtures may show split peaks in NMR due to restricted rotation, as seen in tert-butyl phosphonate analogs .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., HRFABMS with <5 ppm error) .

- IR Spectroscopy : Carbonyl (C=O) stretches (~1700 cm) and aziridine ring vibrations (~1250 cm) provide structural insights .

Q. How is the stereochemical configuration of the aziridine ring validated?

- Methodological Answer : X-ray crystallography is the gold standard. Using programs like SHELX, diffraction data are refined to determine bond angles and torsion angles, confirming the trans configuration. For instance, analogous aziridine carboxylates showed C-N-C angles of ~60°, consistent with aziridine ring geometry .

Q. What are the stability considerations for handling this compound?

- Methodological Answer : Aziridines are prone to ring-opening under acidic or nucleophilic conditions. Storage under inert atmospheres (N/Ar) at low temperatures (–20°C) is recommended. Stability tests via TLC or HPLC over 24–72 hours under varying conditions (e.g., pH 7–9 buffers) can identify degradation pathways .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in ring-opening reactions?

- Methodological Answer : The -CF group enhances electrophilicity at the aziridine carbon adjacent to the aryl ring. Kinetic studies using nucleophiles (e.g., thiols or amines) under controlled pH can quantify rate constants (). Computational methods (DFT) may predict charge distribution, showing increased positive charge at the reactive carbon due to -CF’s electron-withdrawing effect .

Q. What strategies enable enantioselective synthesis of this aziridine derivative?

- Methodological Answer : Chiral auxiliaries or catalysts (e.g., Jacobsen’s Co-salen complexes) can induce asymmetry. For example, enantiopure α-trifluoromethylated aziridine-2-carboxylates were synthesized using Evans’ oxazolidinone auxiliaries, with enantiomeric excess (ee) verified via chiral HPLC or NMR .

Q. How can computational modeling predict this compound’s utility in medicinal chemistry?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) assesses binding affinity. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with the carboxylate group). ADMET predictions (SwissADME) evaluate bioavailability and toxicity risks .

Q. What mechanistic insights explain contradictions in reported reaction yields?

- Methodological Answer : Yield variations may stem from competing pathways (e.g., aziridine vs. epoxide formation). Detailed kinetic profiling (e.g., in situ IR or NMR) and intermediate trapping (e.g., using TEMPO) can identify side reactions. For example, tert-butyl ester hydrolysis under basic conditions may reduce yields, necessitating pH-controlled systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.